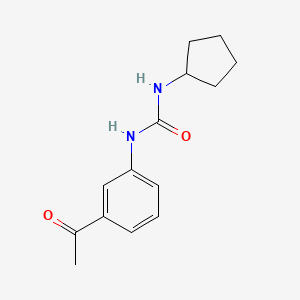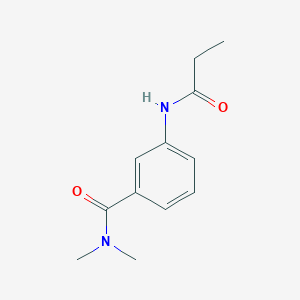
1-(3-Acetylphenyl)-3-cyclopentylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Acetylphenyl)-3-cyclopentylurea, commonly known as ACPU, is a chemical compound that has attracted significant interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and biochemistry. ACPU is a cyclic urea derivative that exhibits remarkable biological properties, making it an attractive candidate for further research and development.
作用機序
The exact mechanism of action of ACPU is not yet fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, leading to a reduction in seizure activity and neuroinflammation. ACPU has also been shown to inhibit the production of pro-inflammatory cytokines, which could contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
ACPU has been shown to have a range of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as GABA and glycine, which are known to have inhibitory effects on the brain. ACPU has also been shown to reduce the levels of glutamate, an excitatory neurotransmitter that is involved in the development of seizures and neuroinflammation.
実験室実験の利点と制限
ACPU has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in large quantities. It also exhibits potent biological activities, making it a useful compound for studying the mechanisms of neurological disorders and inflammation. However, ACPU also has some limitations. It is not very soluble in water, which can make it difficult to work with in certain experimental setups. Additionally, its effects on the body are not yet fully understood, which could limit its potential applications in medicine.
将来の方向性
There are several future directions for research on ACPU. One area of interest is the development of more potent and selective ACPU derivatives that could be used as therapeutic agents for neurological disorders and inflammation. Another area of research is the elucidation of the exact mechanism of action of ACPU, which could provide insights into the development of new treatments for these conditions. Finally, further studies are needed to determine the safety and efficacy of ACPU in animal models and humans, which could pave the way for its use in clinical trials.
合成法
ACPU can be synthesized by reacting 3-acetylphenyl isocyanate and cyclopentylamine in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, leading to the formation of ACPU as the final product. The synthesis of ACPU is relatively straightforward and can be carried out using standard laboratory equipment.
科学的研究の応用
ACPU has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit potent anticonvulsant and neuroprotective activities, making it a promising candidate for the treatment of neurological disorders such as epilepsy and Alzheimer's disease. ACPU has also been shown to possess anti-inflammatory and analgesic properties, which could be useful in the treatment of pain and inflammation.
特性
IUPAC Name |
1-(3-acetylphenyl)-3-cyclopentylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10(17)11-5-4-8-13(9-11)16-14(18)15-12-6-2-3-7-12/h4-5,8-9,12H,2-3,6-7H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZGJUHYAIBNTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-chloropyridin-2-yl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7461055.png)
![N-(4-bromo-2-chlorophenyl)-N~2~-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N~2~-methylglycinamide](/img/structure/B7461077.png)
![Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate](/img/structure/B7461081.png)
![1-[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7461089.png)

![2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7461096.png)
![2-[4-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7461112.png)


![4-N-[(3-methoxyphenyl)methyl]-1-N-phenylpiperidine-1,4-dicarboxamide](/img/structure/B7461141.png)
![methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate](/img/structure/B7461145.png)


![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)